molecular formula C12H14INO2 B14834134 2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide

2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide

Cat. No.: B14834134
M. Wt: 331.15 g/mol
InChI Key: LWUYPEFCMHRCCY-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14INO2. It is a derivative of benzamide, featuring a cyclopropoxy group and an iodine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide typically involves the reaction of 2-cyclopropoxy-4-iodobenzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of coupling reagents such as 1,1’-carbonyldiimidazole (CDI) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond . The reaction conditions usually involve heating the reactants at elevated temperatures (around 150-160°C) to achieve high yields.

Industrial Production Methods

Industrial production of N,N-dimethylamides, including this compound, often employs a one-pot synthesis approach. This method involves the direct amidation of carboxylic acids with dimethylamine in the presence of activating agents such as thionyl chloride or 1,1’-carbonyldiimidazole . The process is designed to be cost-effective and environmentally benign, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxy-N,N-dimethylbenzamide: Similar structure but lacks the iodine atom.

Uniqueness

2-Cyclopropoxy-4-iodo-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

2-cyclopropyloxy-4-iodo-N,N-dimethylbenzamide

InChI

InChI=1S/C12H14INO2/c1-14(2)12(15)10-6-3-8(13)7-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

LWUYPEFCMHRCCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)I)OC2CC2

Origin of Product

United States

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